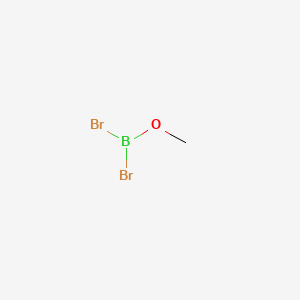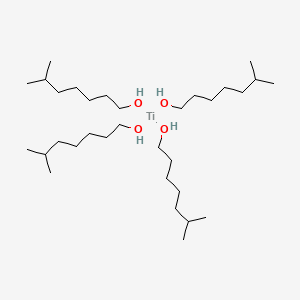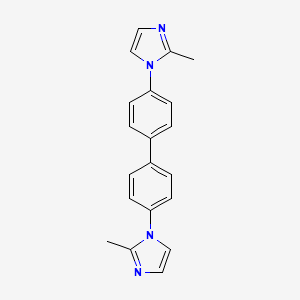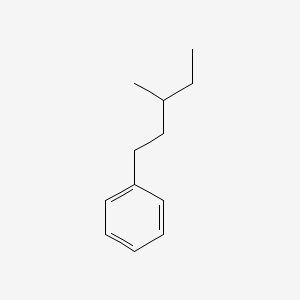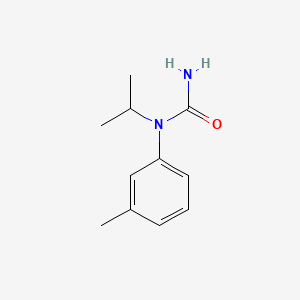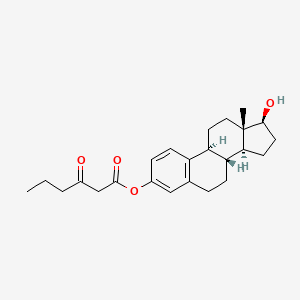![molecular formula C25H34O16 B13743969 [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,5R,6R,7R,8S)-7,8-diacetyloxy-3,9-dioxabicyclo[3.3.1]nonan-6-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13743969.png)
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,5R,6R,7R,8S)-7,8-diacetyloxy-3,9-dioxabicyclo[3.3.1]nonan-6-yl]oxy]oxan-2-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,2’,3’,4’,6’-Hexa-O-acetyl-1,6-anhydro-b-D-cellobiose: is a derivative of cellobiose, a disaccharide composed of two glucose molecules linked by a β(1→4) bond. This compound is characterized by the presence of six acetyl groups and an anhydro bridge, which significantly alters its chemical properties compared to its parent molecule, cellobiose .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,2’,3’,4’,6’-Hexa-O-acetyl-1,6-anhydro-b-D-cellobiose typically involves the acetylation of cellobiose. The process begins with the protection of hydroxyl groups followed by the formation of the anhydro bridge. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine under controlled temperature and time .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions, reverting the compound back to cellobiose.
Oxidation: The compound can undergo oxidation reactions, particularly at the anhydro bridge, leading to the formation of various oxidized derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: Cellobiose and acetic acid.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: Derivatives with substituted functional groups in place of acetyl groups.
科学的研究の応用
Chemistry:
- Used as a model compound for studying the behavior of acetylated sugars.
- Employed in the synthesis of more complex carbohydrate derivatives .
Biology:
- Investigated for its potential role in biological systems, particularly in the study of carbohydrate metabolism and enzyme interactions .
Medicine:
- Explored for its potential use in drug delivery systems due to its modified solubility and stability properties .
Industry:
作用機序
The mechanism of action of 2,3,2’,3’,4’,6’-Hexa-O-acetyl-1,6-anhydro-b-D-cellobiose primarily involves its interaction with enzymes that recognize acetylated sugars. The acetyl groups and the anhydro bridge alter the compound’s binding affinity and specificity, affecting its enzymatic hydrolysis and subsequent metabolic pathways .
類似化合物との比較
Cellobiose: The parent disaccharide without acetyl groups and an anhydro bridge.
2,3,2’,3’,4’,6’-Hexa-O-acetyl-cellobiose: Similar acetylation but without the anhydro bridge.
1,6-Anhydro-b-D-cellobiose: Contains the anhydro bridge but lacks acetyl groups.
Uniqueness: 2,3,2’,3’,4’,6’-Hexa-O-acetyl-1,6-anhydro-b-D-cellobiose is unique due to the combination of acetylation and the anhydro bridge, which significantly alters its chemical and physical properties compared to its similar compounds. This uniqueness makes it valuable for specific scientific and industrial applications .
特性
分子式 |
C25H34O16 |
|---|---|
分子量 |
590.5 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,5R,6R,7R,8S)-7,8-diacetyloxy-3,9-dioxabicyclo[3.3.1]nonan-6-yl]oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C25H34O16/c1-10(26)33-9-18-20(35-12(3)28)23(37-14(5)30)24(38-15(6)31)25(40-18)41-21-17-8-32-7-16(39-17)19(34-11(2)27)22(21)36-13(4)29/h16-25H,7-9H2,1-6H3/t16-,17+,18+,19-,20+,21+,22-,23-,24+,25-/m0/s1 |
InChIキー |
DRKWPBYFZNQCFW-MYOPPFPMSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]3COC[C@H](O3)[C@@H]([C@@H]2OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C3COCC(O3)C(C2OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


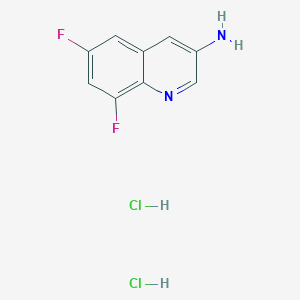


![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)
